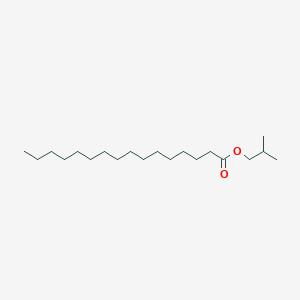

Isobutyl palmitate

Übersicht

Beschreibung

Synthesis Analysis

Isobutyl palmitate is synthesized via the esterification of palmitic acid and isobutanol, using pyridine n-butyl bisulfate ionic liquid as a catalyst in a specialized reactor. Optimal conditions for this esterification include a catalyst dosage of 6%, a reaction time of 60 minutes, a molar ratio of isobutanol to palmitic acid of 5:1, and a reaction temperature of 100°C. Under these conditions, the esterification rate can reach up to 98.79% (Ni et al., 2019).

Molecular Structure Analysis

While the specific molecular structure analysis of isobutyl palmitate is not directly discussed in the reviewed literature, the synthesis and characterization processes implicitly rely on understanding its molecular structure, particularly how palmitic acid and isobutanol react under the influence of catalysts to form the ester bond characteristic of isobutyl palmitate.

Chemical Reactions and Properties

The esterification process of isobutyl palmitate involves a reaction order of 1.49, with an activation energy (Ea) of 57.38 kJ/mol. The reaction kinetics model derived from this process is indicative of the complex interactions between reactants, catalysts, and conditions necessary to achieve high esterification rates. This synthesis reaction is critical for producing isobutyl palmitate with desired properties for applications in biodiesel and other industries (Ni et al., 2019).

Physical Properties Analysis

Isobutyl palmitate exhibits specific physical properties that make it suitable for various applications. For instance, the solidifying point (SP), cold filter plugging point (CFPP), and kinematic viscosity are 3°C, 7°C, and 4.93 mm²/s, respectively. When compared to methyl palmitate, isobutyl palmitate shows a sixfold decrease in SP and a 3.28-fold decrease in CFPP, indicating its superior cold flow properties which are beneficial for biodiesel performance in colder climates (Ni et al., 2019).

Wissenschaftliche Forschungsanwendungen

Application in Biofuels : Isobutyl palmitate has been investigated for its potential in improving the cold flow properties of biodiesel. For example, Ni et al. (2019) synthesized isobutyl palmitate using pyridine n-butyl bisulfate ionic liquid as a catalyst. They found that compared to methyl palmitate, isobutyl palmitate significantly decreased the solidifying point (SP) and cold filter plugging point (CFPP) of biodiesel, thus improving its cold flow properties (Ni, Li, Wang, Wang, & Gao, 2019).

Kinetic Studies : The kinetics of isobutyl palmitate's synthesis were also studied. Ni et al. (2020) analyzed the reaction kinetics and found that using branched-chain alcohols like isobutanol in esterification can effectively reduce the SP and CFPP of biodiesel (Ni, Zhai, Li, Wang, Yang, Wang, & Chen, 2020).

Medical Research : In medical research, isobutyl palmitate has been utilized in studies focusing on metabolic substrate utilization. For instance, Funada et al. (2009) investigated myocardial substrate utilization in human heart failure, using [2H2]palmitate to calculate absolute palmitate extraction across the heart (Funada et al., 2009).

Pharmaceutical Applications : In the pharmaceutical field, isobutyl palmitate has been used in the formulation of drug delivery systems. For example, Trotta et al. (2005) studied the production of solid lipid insulin-loaded micro-particles using isobutyl palmitate (Trotta, Cavalli, Carlotti, Battaglia, & Debernardi, 2005).

Lipid Metabolism Research : Isobutyl palmitate has also been used in studies of lipid metabolism, such as in the work of Guo and Jensen (1998), who evaluated the use of stable isotopic tracers, including [U-13C]palmitate, in studying intramuscular fatty acid metabolism (Guo & Jensen, 1998).

Chemoprevention Studies : In the field of cancer research, vitamin A (retinyl palmitate) was studied in a large randomized intervention study for its chemopreventive effects in patients with head and neck cancer or lung cancer. This study included the use of retinyl palmitate and N-acetylcysteine as potential chemopreventive agents (van Zandwijk et al., 2000).

Safety And Hazards

Isobutyl palmitate is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

A patent describes an isobutyl palmitate production system that includes an esterification part and a purification part . This system uses palmitic acid and isooctanol in a retort for frequent esterification . This could be a promising direction for the future production of isobutyl palmitate.

Relevant Papers

- A paper titled “Fatty Acid Alkyl Ester Production by One-Step Supercritical Transesterification of Beef Tallow by Using Ethanol, Iso-Butanol, and 1-Butanol” discusses the synthesis of fatty acid alkyl esters by means of transesterification of waste beef tallow using ethanol and, iso-butanol and 1-butanol at supercritical conditions .

- A patent titled “A kind of isobutyl palmitate production system” describes a system for producing isobutyl palmitate, including esterification and purification parts .

- A paper titled “Catalytic esterification, kinetics, and cold flow properties of …” discusses the synthesis of isobutyl palmitate by the esterification of palmitic acid and isobutanol with pyridine n-butyl bisulfate ionic liquid as the catalyst in a self-designed reactor .

Eigenschaften

IUPAC Name |

2-methylpropyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19(2)3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIBJRXMHVZPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059386 | |

| Record name | Hexadecanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isobutyl palmitate | |

CAS RN |

110-34-9 | |

| Record name | Isobutyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M88W0H94JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

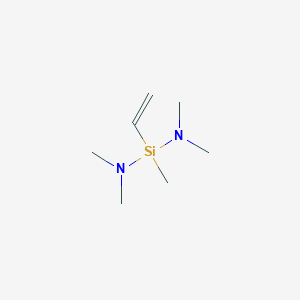

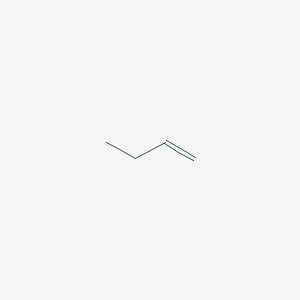

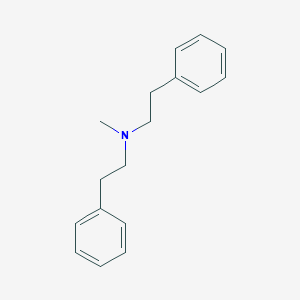

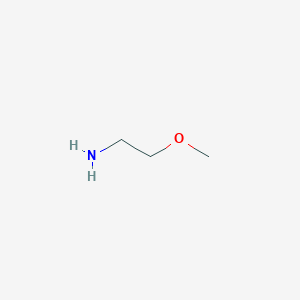

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)

![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)